6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid
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Overview
Description
6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the 6th position of the nicotinic acid ring, with a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring or the nicotinic acid moiety can be replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxyphenylacetic acid
- 2,4-Dimethoxybenzoic acid
- 2,4-Dimethoxyphenylpropanoic acid
Uniqueness
6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9-11(15(17)18)6-7-13(16-9)12-5-4-10(19-2)8-14(12)20-3/h4-8H,1-3H3,(H,17,18) |
InChI Key |
HRPZVOBNQZSXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
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